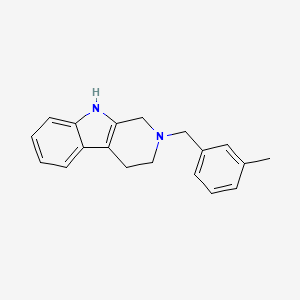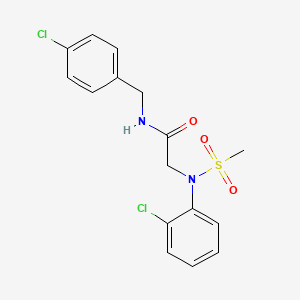![molecular formula C14H14FNO4 B5680149 5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680149.png)
5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like this compound often involves multi-step reactions, including the formation of key intermediates such as 2-fluoro-4-bromobiphenyl, which is crucial for the manufacture of related pharmaceuticals. While specific synthesis details for this compound are scarce, methodologies for similar compounds involve cross-coupling reactions and careful manipulation of functional groups to achieve the desired molecular architecture (Qiu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is central to understanding the reactivity and properties of organic compounds. Techniques such as high-resolution magnetic resonance spectroscopy provide insights into conformation and electronic structure, which are pivotal for predicting the behavior of compounds under various conditions. For instance, studies on similar molecules have utilized spectroscopic techniques to elucidate their structure and guide the synthesis of novel derivatives (Issac & Tierney, 1996).
Chemical Reactions and Properties
The reactivity and chemical behavior of this compound can be inferred from studies on structurally related molecules. For example, fluorinated compounds exhibit distinct reactivity patterns due to the electronegative nature of fluorine, affecting mechanisms such as bond cleavage and the formation of intermediates in synthetic pathways. The presence of fluorine often imparts unique chemical properties, including increased stability and altered reactivity, which are exploited in the synthesis of pharmaceuticals and agrochemicals (Gmeiner, 2020).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are influenced by molecular structure. Fluorinated compounds, in particular, exhibit unique properties such as high thermal and chemical stability, which make them valuable in various applications ranging from materials science to biomedical research. The incorporation of fluorine atoms into organic molecules can significantly alter their physical behavior and interactions with biological systems (Buer & Marsh, 2012).
Chemical Properties Analysis
The chemical properties of "5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione" are likely to include high reactivity towards nucleophiles and electrophiles, owing to its functional groups. The compound's structure suggests potential applications in synthesizing heterocyclic compounds and as an intermediate in organic synthesis. The fluorine atom introduces unique reactivity patterns, enhancing the molecule's utility in creating complex organic architectures (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
5-[(2-fluoro-5-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c1-8-4-5-10(15)11(6-8)16-7-9-12(17)19-14(2,3)20-13(9)18/h4-7,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHODHUYIQKWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5680071.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-fluoro-3-quinolinecarboxylate](/img/structure/B5680073.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5680080.png)

![{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5680100.png)
![9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680107.png)

![N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5680116.png)

![2-(phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5680123.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5680161.png)
![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)
